2-[(4-methylbenzoyl)amino]propanoic Acid
Description
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-3-5-9(6-4-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQFCOKRPYVJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylbenzoyl Chloride
4-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to generate the corresponding acyl chloride. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a solvent and dehydrating agent:
The product is purified via distillation or recrystallization, yielding a colorless liquid with >95% purity.
Coupling with β-Alanine
β-Alanine is suspended in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), and triethylamine (TEA) is added to deprotonate the amine. A stoichiometric amount of 4-methylbenzoyl chloride is introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred for 12–24 hours, after which the solvent is evaporated, and the crude product is recrystallized from ethanol/water:
Key Parameters :
-
Yield: 65–75%
-
Purity: 90–95% (HPLC)
-
Side Products: <5% N,O-diacyl byproducts
Hydrazide-Mediated Synthesis
This two-step approach involves synthesizing β-alanine hydrazide as an intermediate, followed by acylation and hydrolysis.
Preparation of β-Alanine Hydrazide
β-Alanine methyl ester is reacted with hydrazine hydrate in methanol under reflux for 6 hours. The hydrazide forms via nucleophilic substitution, with methanol acting as a proton scavenger:
The product is isolated via filtration and washed with cold ethanol (yield: 85–90%).
Acylation and Hydrolysis
β-Alanine hydrazide is treated with 4-methylbenzoyl chloride in THF at 0°C. The hydrazide’s nucleophilic amine reacts preferentially, forming N-(4-methylbenzoyl)-β-alanine hydrazide. Subsequent hydrolysis with 6M HCl at 70°C for 2 hours cleaves the hydrazide to the carboxylic acid:
Advantages :
-
Higher regioselectivity (avoids carboxylic acid activation)
-
Yield: 70–80%
Solid-Phase Peptide Synthesis (SPPS) Adaptations
SPPS techniques, typically used for peptide synthesis, can be adapted for N-acylated β-amino acids.
Resin Functionalization
A Wang resin is preloaded with β-alanine using standard Fmoc chemistry. The amine group is deprotected with 20% piperidine in DMF, followed by coupling with 4-methylbenzoic acid using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators.
Cleavage and Purification
The resin is treated with trifluoroacetic acid (TFA)/water (95:5) to cleave the product. Reverse-phase HPLC purification (C18 column, acetonitrile/water gradient) yields >98% pure product.
Comparison of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | 65–75 | 90–95 | Short reaction time | Requires acyl chloride synthesis |
| Hydrazide-Mediated | 70–80 | 92–97 | Avoids carboxylic acid protection | Multi-step process |
| SPPS | 60–70 | >98 | High purity, scalable | Cost-intensive reagents |
Green Chemistry Approaches
Chemical Reactions Analysis
2-[(4-methylbenzoyl)amino]propanoic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(4-methylbenzoyl)amino]propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s biological activities, including antitumor properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[(4-methylbenzoyl)amino]propanoic Acid exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activities. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparative Insights
Substituent Effects on Bioactivity
- Aromatic vs. Heterocyclic Substituents: Compounds like (Z)-2-((5-benzylidene-4-oxo-thiazol-2-yl)amino)propanoic acid (thiazole ring) exhibit anti-cancer properties due to heterocyclic conjugation and rigidity , whereas 4-methylbenzoyl in the target compound offers hydrophobicity for membrane penetration.
- Positional Isomerism: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (3-amino substitution) show antimicrobial activity via hydrogen bonding with the hydroxyl group , contrasting with 2-amino analogs, where the amide linkage may enhance metabolic stability.
Physicochemical Properties
- Stereochemistry: (2S)-configured compounds (e.g., (2S)-2-[3-(4-chloroindol-1-yl)propanamido]propanoic acid) demonstrate selective protein binding, highlighting the importance of chiral centers in target engagement .
Pharmacological Potential
While 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are established as antimicrobial scaffolds , the target compound’s 4-methylbenzoyl group may optimize lipophilicity for CNS penetration or protease inhibition. Evidence from docking studies (e.g., CXCL12/CXCR4 targets) suggests that aromatic amides like the target compound could be prioritized for anti-inflammatory or anticancer lead optimization .
Biological Activity
2-[(4-methylbenzoyl)amino]propanoic acid, a derivative of benzothiazole and aminobenzoic acid, has garnered attention in scientific research due to its notable biological activities, particularly its potential antitumor properties. This compound, with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol, serves as a building block in organic synthesis and is being explored for various therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| CAS Number | 183559-35-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may inhibit certain enzymes or receptors involved in cancer cell proliferation and survival. The precise mechanisms are still under investigation, but it is believed that the compound's structural features allow it to engage with biological pathways that regulate tumor growth.
Biological Activities
-
Antitumor Properties :
- Several studies have reported that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro experiments demonstrated that the compound induced apoptosis in breast cancer cells by activating caspase pathways.
-
Anti-inflammatory Effects :
- Preliminary research suggests that this compound may also possess anti-inflammatory properties, potentially by modulating cytokine production and inhibiting inflammatory pathways.
-
Antimicrobial Activity :
- Some derivatives of similar compounds have shown antimicrobial effects, indicating a potential for this compound to exhibit similar properties against bacterial strains.
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on human breast cancer cells (MCF-7) revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis rates.
Case Study 2: In Vivo Studies
In vivo studies using murine models have shown that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis indicated that tumors treated with the compound exhibited increased necrosis and reduced mitotic activity.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| Benzothiazole derivatives | Antimicrobial, antitumor | |
| Aminobenzoic acid derivatives | Anti-inflammatory, analgesic | |
| 4-Methylbenzoic acid | Antioxidant properties |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-[(4-methylbenzoyl)amino]propanoic Acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via amide coupling reactions. A common approach involves reacting 4-methylbenzoic acid derivatives with amino-propanoic acid precursors under carbodiimide-mediated conditions (e.g., EDC/HOBt). Catalytic agents like DMAP may enhance efficiency. Friedel-Crafts alkylation (using AlCl₃ as a catalyst) is also applicable for precursor synthesis . Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical. Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of the 4-methylbenzoyl group (aromatic protons at δ 7.2–7.8 ppm, methyl at δ 2.4 ppm) and the propanoic acid backbone (α-proton at δ 4.1–4.3 ppm, carboxylic acid at δ 12–13 ppm).
- FT-IR : Key peaks include C=O stretches (~1700 cm⁻¹ for amide and carboxylic acid) and N-H bends (~3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) provides exact mass verification (e.g., [M+H]⁺ expected for C₁₁H₁₃NO₃: 207.0895).
Q. What are the critical purity considerations for this compound in pharmaceutical research?
- Methodological Answer : Impurity profiling is essential. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect byproducts such as unreacted 4-methylbenzoic acid or incomplete amidation intermediates. Quantify purity via UV detection at 254 nm. For trace metal analysis (e.g., residual Al³⁺ from catalysts), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Compound Purity : Replicate studies using HPLC-validated samples (>98% purity) to exclude impurity-driven effects .
- Assay Conditions : Standardize cell lines (e.g., RAW 264.7 for anti-inflammatory assays), culture media, and incubation times.
- Metabolic Stability : Evaluate hepatic microsomal stability to identify species-specific metabolism differences .
- Meta-analyses of raw data (e.g., IC₅₀ values) using platforms like Prism® can identify outliers.
Q. What computational methods predict the interaction of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase (COX-2). The 4-methylbenzoyl group may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic residues (e.g., Arg120).
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention.
Q. How does the 4-methylbenzoyl group influence the physicochemical properties of propanoic acid derivatives?
- Methodological Answer : The substituent impacts:
- Lipophilicity : Increased logP (measured via shake-flask method) enhances membrane permeability but may reduce aqueous solubility.
- Acid Dissociation Constant (pKa) : Use potentiometric titration to determine pKa shifts in the carboxylic acid group (typically ~4.5–5.0).
- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points (~180–200°C) and degradation profiles .
Analytical and Mechanistic Questions
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
- Methodological Answer : Racemization at the α-carbon is minimized by:
- Using mild coupling reagents (e.g., HATU instead of DCC).
- Conducting reactions at lower temperatures (0–4°C).
- Chiral HPLC (Chiralpak® AD-H column) confirms enantiomeric excess (>99%) post-synthesis .
Q. How can metabolic pathways of this compound be elucidated in preclinical models?
- Methodological Answer :
- In Vivo Studies : Administer ¹⁴C-labeled compound to rodents; collect plasma, urine, and feces.
- LC-MS/MS Metabolite Identification : Detect phase I (oxidation) and phase II (glucuronidation) metabolites.
- Microsomal Incubations : Human liver microsomes + NADPH identify cytochrome P450 isoforms involved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
